N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide
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Overview
Description
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine . This compound has a molecular weight of 171.24 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 . This might give some insights into the structure of “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide”.Physical and Chemical Properties Analysis
The related compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
Receptor Ligand Applications : One study highlighted the compound as a potent ligand for the 5-HT1A receptor, with implications for developing selective ligands for this receptor or the α1-adrenoceptor. This research suggests potential applications in neurological and psychiatric disorders (Franchini et al., 2014).
Neuroprotective and Antinociceptive Potential : Another study found derivatives of the compound to be partial agonists at the 5-HT1A receptor, displaying neuroprotective activity and potent antinociceptive effects in a mouse formalin test. This suggests potential applications in pain management and neuroprotection (Franchini et al., 2017).
Metal Complex Synthesis : Research into the synthesis and characterization of certain metal complexes with this compound has been conducted. These complexes have potential applications in various chemical and industrial processes (Canpolat & Kaya, 2004).
Synthetic Intermediate for Organic Chemicals : The compound has been used as a bifunctional synthetic intermediate in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides, highlighting its versatility in organic chemistry (Zhang Feng-bao, 2006).
Potential in Spirooxazolidinone Synthesis : It has also been used in the synthesis of spirooxazolidinone, which demonstrated potent NK2 receptor antagonist activity. This indicates its potential in developing treatments targeting the tachykinin NK2 receptor (Smith et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-ethyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-2-14-11(16)12(17)15-8-10-9-18-13(19-10)6-4-3-5-7-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQBFFTDFLJMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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